Isoquinoline-4-carboxylic acid

Übersicht

Beschreibung

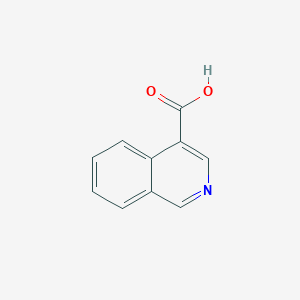

Isoquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that features a fused benzene and pyridine ring system with a carboxylic acid group at the fourth position. This compound is part of the isoquinoline family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry due to its diverse biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid, which can be further processed to obtain this compound . Another method includes the cycloaddition of cyclopropylideneacetates with (diphenylmethylene)amine to produce dihydro-1-phenylisoquinoline-4-carboxylate, which can be oxidized to this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like nano ZnO under solvent-free conditions are employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Multicomponent Reactions (MCRs)

Isoquinoline-4-carboxylic acid derivatives are synthesized via ammonia-Ugi-4CR followed by Cu-catalyzed cascade reactions. This method enables rapid access to polysubstituted isoquinolin-1(2H)-ones:

- Reagents : 2-halobenzoic acids, ammonia, aldehydes, isocyanides, and β-keto esters.

- Conditions : Ligand-free Cu(I) catalyst (e.g., CuI), K₂CO₃, DMF, 100–120°C.

- Yields : 50–77% for triheterocycles (e.g., 7u , 52%; 7v , 77%) .

Key Example :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Iodobenzoic acid | Isoquinolone 7h | 44 | 6 mmol scale, DMF, 120°C |

Cascade Reactions with β-Keto Esters

Copper-catalyzed domino reactions enable the formation of isoquinolone-4-carboxylic acids through:

Applications :

- Friedel-Crafts Cyclization : Acid chloride derivatives of 7a4 react with oxalyl chloride to form indenoisoquinoline 8 (58% yield), a topoisomerase I inhibitor scaffold .

Pfitzinger Reaction

While primarily used for quinoline-4-carboxylic acids, analogous methods apply to isoquinoline derivatives:

- Reagents : Isatin derivatives, ketones (aromatic/cyclic).

- Conditions : KOH (catalytic), ethanol/water, reflux (3–72 h) or microwave irradiation (shorter reaction times) .

- Yields : 70–90% for quinoline analogs under optimized conditions .

Example : Microwave-assisted synthesis reduces reaction time from hours to minutes, enhancing efficiency .

Catalytic Hydrogen Transfer Reactions

The Doebner reaction framework, though developed for quinolines, offers insights into isoquinoline reactivity:

- Reagents : Anilines, aldehydes, pyruvic acid.

- Mechanism : Imine reduction and aromatization via hydrogen transfer .

- Conditions : Ethanol, 65°C, inert atmosphere compatibility .

Functionalization for Bioactive Derivatives

This compound serves as a precursor for pharmacologically active compounds:

- Anticancer Agents : Derivatives exhibit selective cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells, with GI₅₀ values as low as 0.49 μM .

- Antimicrobials : Hydrazide-hydrazone derivatives show activity against Staphylococcus aureus and Escherichia coli .

Synthetic Pathway :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Isoquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of numerous pharmaceuticals. It has been particularly noted for its potential in developing anti-cancer and anti-inflammatory agents. Research indicates that derivatives of this compound can exhibit significant biological activity against various cancer cell lines and inflammatory pathways.

Case Study: Anti-Cancer Agents

- A study demonstrated that this compound derivatives exhibit cytotoxic effects on human cancer cell lines, suggesting their potential as lead compounds for new anti-cancer drugs .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research aids in understanding complex biological pathways and developing targeted therapies.

Application Example: Enzyme Inhibition

- Researchers have employed this compound to study its role as an inhibitor of specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including conducting polymers and coatings. Its incorporation into material science can lead to innovations in product performance.

Research Insights: Conducting Polymers

- Studies have shown that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, which is beneficial for electronic applications .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its effectiveness in formulating agrochemicals. It enhances the solubility and stability of pesticides and herbicides, improving their efficacy.

Example: Pesticide Formulation

- A formulation study indicated that adding this compound to pesticide mixtures improved their solubility in water, leading to better absorption by plants and increased pest control efficiency .

Analytical Chemistry

This compound is frequently used as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures.

Application: Chromatography

- The compound has been utilized in chromatography methods to separate and analyze complex biological samples, demonstrating its versatility as an analytical tool .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of isoquinoline-4-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like alkaline phosphatases by binding to their active sites, thereby blocking their activity . Other derivatives may interact with cellular receptors or signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

- Quinoline-4-carboxylic acid

- 1-Phenylisoquinoline-4-carboxylate

- 4-Hydroxyquinoline

- 2-Aza-3,3a-dihydroisoquinoline

Biologische Aktivität

Isoquinoline-4-carboxylic acid (IQCA) is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of IQCA and its derivatives, drawing from various research studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of IQCA typically involves several methods, including the Pfitzinger reaction, which employs isatin and ketones under reflux conditions. This method has proven effective in yielding high-purity products with good yields. The reaction conditions often involve using potassium hydroxide as a catalyst in ethanol or aqueous solutions .

Antimicrobial Properties

Research indicates that IQCA derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that synthesized IQCA derivatives demonstrated promising inhibitory effects against Candida albicans , a common fungal pathogen. These compounds were evaluated through structure-activity relationship (SAR) studies, revealing that certain substitutions on the isoquinoline ring enhance antifungal efficacy .

Anticancer Activity

IQCA and its derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that several IQCA derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). The compounds were tested at concentrations of 100 μM, showing significant growth inhibition in cancer cells while remaining relatively non-toxic to normal cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 4a | MCF-7 | 5.0 | High potency |

| 4b | K-562 | 6.8 | Significant growth inhibition |

| 4c | HeLa | 7.5 | Effective against cervical cancer |

The mechanisms underlying the biological activities of IQCA are diverse and include:

- Inhibition of Enzymes : IQCA has been shown to inhibit various enzymes, including dihydroorotate dehydrogenase (hDHODH), which is crucial for pyrimidine biosynthesis in cancer cells. Some derivatives displayed IC50 values lower than standard drugs like leflunomide, indicating their potential as therapeutic agents .

- Induction of Apoptosis : Studies suggest that IQCA can induce apoptosis in cancer cells by modulating key signaling pathways, leading to cell cycle arrest and enhanced apoptotic markers like Bax/Bcl-2 ratios .

- Antioxidant Activity : The antioxidant properties of IQCA derivatives have also been explored, with findings indicating that modifications to the isoquinoline structure can enhance their capacity to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of IQCA:

- Antileishmanial Activity : A study synthesized various quinoline-4-carboxylic acids and evaluated their activity against Leishmania donovani, demonstrating significant antileishmanial properties with IC50 values ranging from 1.56 μg/mL to 200 μg/mL depending on the specific derivative tested .

- SIRT3 Inhibition : Research on novel derivatives indicated that some compounds selectively inhibit SIRT3, a protein involved in metabolic regulation and cancer progression, suggesting potential applications in cancer therapy .

Eigenschaften

IUPAC Name |

isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVMLYSLPCECGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332696 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-36-6 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?

A1: [, ] Researchers have developed novel synthetic approaches to obtain this compound derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].

Q2: Has this compound shown potential in medicinal chemistry?

A2: [, ] Yes, research suggests potential applications for this compound derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, this compound has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].

Q3: How does the structure of this compound derivatives influence their properties and applications?

A3: [, ] The structure of this compound derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.